N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide
Description
This compound features a 2H-pyran-2-one core substituted at position 5 with a benzoyl group (C₆H₅CO-), at position 6 with a methyl group (CH₃), and at position 3 with a 4-chlorobenzamide moiety (ClC₆H₄CONH-).
Properties
IUPAC Name |
N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-12-16(18(23)13-5-3-2-4-6-13)11-17(20(25)26-12)22-19(24)14-7-9-15(21)10-8-14/h2-11H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJQZNHDARQMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxo-pyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the chlorobenzenecarboxamide moiety: This can be done through an amide coupling reaction using 4-chlorobenzoic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the benzoyl group.
Substitution: The chlorobenzenecarboxamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new amide or ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide is with a molecular weight of 394.82 g/mol. The compound features a pyran ring fused with a benzoyl group, contributing to its diverse reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide exhibit significant antimicrobial properties.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of related compounds against various bacterial strains, demonstrating comparable efficacy to established antibiotics like penicillin and ciprofloxacin. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies.
Case Study:
In vitro assays showed that derivatives of this compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential as an anticancer therapeutic .
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes that are critical in disease pathways.
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (Akt) | Significant inhibition | 0.35 |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |
These results highlight its potential use in targeting key signaling pathways involved in cancer and viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Lipophilicity Studies
Research conducted on similar compounds revealed that lipophilicity plays a significant role in their biological activity. The lipophilicity of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide was assessed using reverse-phase high-performance liquid chromatography (RP-HPLC), showing favorable properties for cell membrane penetration .
Modifications for Enhanced Activity
Modifications to the benzene ring or pyran moiety may enhance biological activity or selectivity towards specific targets, which is an area of ongoing research.
Conclusion and Future Directions
N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide demonstrates considerable promise in various scientific fields, particularly in medicinal chemistry for its antimicrobial and anticancer properties. Future research should focus on:
- In vivo studies to confirm efficacy and safety.
- Further optimization of chemical structure to enhance potency and selectivity.
- Exploration of additional biological activities , including antiviral effects.
This compound represents a valuable addition to the arsenal of potential therapeutic agents, meriting further investigation into its applications across different fields of research.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyran-2-one Core
(a) N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide
- Key Difference : Lacks the 4-chloro substituent on the benzamide group.
- Reactivity: Reacts with hydrazines or hydroxylamine under basic conditions to form α,β-didehydroamino acid derivatives with pyrazolyl or isoxazolyl residues. The absence of the electron-withdrawing chloro group may enhance reactivity in nucleophilic additions compared to the chlorinated analog .
(b) N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide
- Key Difference : Replaces benzoyl (C₆H₅CO-) with acetyl (CH₃CO-) at position 3.
- Impact: Steric Effects: Acetyl is smaller, reducing steric hindrance.
- Synthesis : Likely synthesized via similar pathways, substituting benzoyl chloride with acetyl chloride .
(c) 4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)
- Key Difference : Substitutes the methyl group at position 6 with a 4-chlorophenyl group.
- Molecular Weight: Higher due to the additional aromatic ring (estimated formula: C₁₈H₁₁Cl₂NO₃) .
Functional Group Modifications on the Amide Side Chain
(a) N-{5-Acetyl-6-[2-(Dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide (CAS 1164548-51-9)
- Key Difference: Introduces a dimethylamino-vinyl group at position 6 instead of methyl.
- Properties: Molecular Weight: 360.79 g/mol (C₁₈H₁₇ClN₂O₄). Solubility: The dimethylamino group introduces basicity, improving aqueous solubility at physiological pH. Stability: The vinyl group may increase susceptibility to oxidation .
Comparative Physicochemical Properties
Biological Activity
N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C21H17ClN2O4
- Molecular Weight : 396.82 g/mol
- CAS Number : 338404-96-9
Synthesis
The synthesis of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide typically involves multi-step organic reactions, often starting from readily available precursors such as benzoylacetone and 4-chlorobenzoic acid. The synthetic pathways are crucial for obtaining high yields of the desired compound with purity suitable for biological testing.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this class. For instance, derivatives of pyranones have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported in the range of 2.50 to 20 µg/mL, indicating promising antimicrobial potential .
Antioxidant Activity
The antioxidant capacity of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide has been evaluated using assays such as DPPH radical scavenging. Compounds in this category have demonstrated high antioxidant activity, with scavenging percentages ranging from 84.16% to 90.52% . This suggests that they could play a role in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, the compound exhibits anti-inflammatory properties. Studies have shown that certain derivatives stabilize human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25%. This indicates a potential mechanism for reducing inflammation .
Mechanistic Insights
The biological activities of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. For instance, a related compound exhibited an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to established antibiotics like ciprofloxacin .
- Apoptosis Induction : Certain studies suggest that compounds in this class may induce apoptosis in cancer cells by inhibiting tubulin polymerization, thus disrupting mitotic processes .
Case Studies and Research Findings
Several research articles have explored the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
